
2-Bromo-1-(7-bromoquinolin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(7-bromoquinolin-3-yl)ethanone is an organic compound with the molecular formula C11H7Br2NO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone typically involves the bromination of 1-(7-quinolinyl)ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the quinoline ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(7-bromoquinolin-3-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-1-(7-bromoquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Bromoquinolin-7-yl)ethan-1-one
- 2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone
- 1-(3-Bromoquinolin-6-yl)ethanone
Uniqueness
2-Bromo-1-(7-bromoquinolin-3-yl)ethanone is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
1228552-88-2 |
|---|---|
Fórmula molecular |
C11H7Br2NO |
Peso molecular |
328.99 g/mol |
Nombre IUPAC |
2-bromo-1-(7-bromoquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H7Br2NO/c12-5-11(15)8-3-7-1-2-9(13)4-10(7)14-6-8/h1-4,6H,5H2 |
Clave InChI |
IVLSVVSRBDNXTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=NC=C(C=C21)C(=O)CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


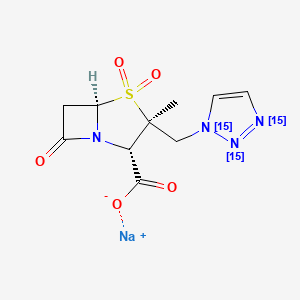
![[2-(1-Methylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester](/img/structure/B13857866.png)
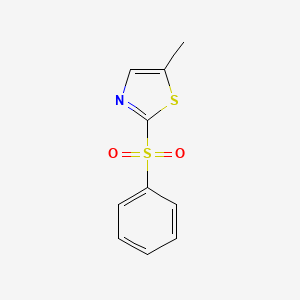
![1-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13857881.png)

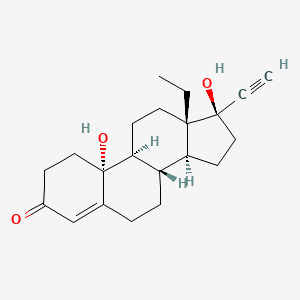
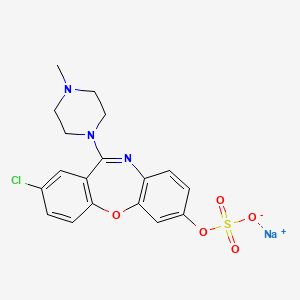

![(2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B13857923.png)
![(Z)-4-[(Hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-1-piperidinecarboxylic Acid Phenylmethyl Ester](/img/structure/B13857928.png)

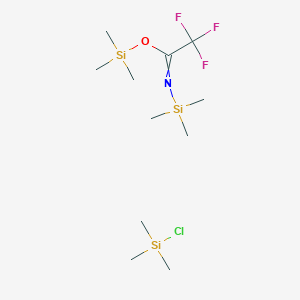

![1-Propanol, 3-[[[6-[[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]amino]-3-pyridinyl]methyl]amino]-2,2-dimethyl-](/img/structure/B13857953.png)
